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Introduction
In the landscape of cancer immunotherapy, the immune checkpoint inhibitors targeting

Programmed Cell Death Protein 1 (PD-1) have revolutionized treatment paradigms. However,

innate and acquired resistance remains a significant clinical challenge. This has spurred the

investigation of other inhibitory receptors, among which T-cell immunoreceptor with Ig and ITIM

domains (TIGIT) has emerged as a promising target. Both TIGIT and PD-1 are key negative

regulators of T-cell function, and their co-expression on tumor-infiltrating lymphocytes (TILs) is

often associated with an exhausted phenotype. Understanding the distinct and overlapping

mechanisms of immune suppression employed by TIGIT and PD-1 is crucial for the rational

design of next-generation immunotherapies, including combinatorial blockade strategies. This

guide provides a detailed comparison of TIGIT and PD-1, supported by experimental data and

methodologies.

Core Mechanisms of Immune Suppression
TIGIT and PD-1 are both type I transmembrane proteins that belong to the immunoglobulin

superfamily. They are expressed on activated T cells, regulatory T cells (Tregs), and natural

killer (NK) cells, and upon engagement with their respective ligands, they deliver inhibitory

signals that dampen immune responses.
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TIGIT (T-cell immunoreceptor with Ig and ITIM domains) primarily interacts with CD155

(Poliovirus Receptor, PVR) and to a lesser extent with CD112 (Nectin-2).[1][2] TIGIT's

immunosuppressive function is multifaceted. It can directly inhibit T-cell and NK-cell activation

through its intracellular domain, which contains an Immunoreceptor Tyrosine-based Inhibitory

Motif (ITIM) and an ITT-like motif.[3] Furthermore, TIGIT outcompetes the co-stimulatory

receptor CD226 (DNAM-1) for binding to their shared ligand, CD155, thereby preventing the

delivery of activating signals.[1]

PD-1 (Programmed Cell Death Protein 1) has two main ligands: PD-L1 (B7-H1) and PD-L2

(B7-DC). PD-L1 is broadly expressed on hematopoietic and non-hematopoietic cells, including

many tumor types, while PD-L2 expression is more restricted to antigen-presenting cells

(APCs). The binding of PD-1 to its ligands leads to the recruitment of the tyrosine phosphatase

SHP2 to its intracellular domain, which contains both an ITIM and an Immunoreceptor

Tyrosine-based Switch Motif (ITSM).[4] This recruitment results in the dephosphorylation of key

downstream signaling molecules of the T-cell receptor (TCR) and CD28 pathways, leading to

the inhibition of T-cell proliferation, cytokine production, and survival.[4]

A key point of convergence in the inhibitory mechanisms of TIGIT and PD-1 is their impact on

the co-stimulatory receptor CD226. Both pathways ultimately lead to the suppression of

CD226-mediated activation, albeit through distinct mechanisms. PD-1, via SHP2, can directly

dephosphorylate CD226.[4][5] In contrast, TIGIT inhibits CD226 primarily by competing for their

common ligand, CD155, and by disrupting CD226 homodimerization.[3][5] This dual-pronged

suppression of a critical co-stimulatory pathway provides a strong rationale for the synergistic

effects observed with dual TIGIT and PD-1 blockade.[4][5]
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Feature TIGIT PD-1 References

Primary Ligands
CD155 (PVR), CD112

(Nectin-2)

PD-L1 (B7-H1), PD-L2

(B7-DC)
[1][2]

Binding Affinity (Kd) ~1-3 nM (for CD155) ~8 µM (for PD-L1) [3][6]

Intracellular Signaling

Motifs
ITIM, ITT-like motif ITIM, ITSM [3][4]

Primary Downstream

Phosphatase

SHIP1 (recruited via

ITT-like motif)

SHP2 (recruited to

ITSM)
[3][4]

Effect on CD226

Indirect inhibition via

ligand competition and

disruption of

dimerization

Direct inhibition via

SHP2-mediated

dephosphorylation

[4][5]

Impact on T-cell

Function

Inhibition of

proliferation, cytokine

production (IFN-γ,

TNF-α), and

cytotoxicity

Inhibition of

proliferation, cytokine

production (IFN-γ, IL-

2), and survival

[7][8]

Signaling Pathways
The signaling cascades initiated by TIGIT and PD-1 engagement lead to the suppression of T-

cell activation through different intracellular mediators.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://adipogen.com/storeconfig/choose/store?destination=tigit-cd155-cd112-cd226-network/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6192288/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10249258/
https://www.pnas.org/doi/10.1073/pnas.0712278105
https://pmc.ncbi.nlm.nih.gov/articles/PMC10249258/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9287124/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10249258/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9287124/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9287124/
https://acir.org/weekly-digests/2022/march/tigit-and-pd-1-join-forces-to-inhibit-cd226-costimulation
https://www.youtube.com/watch?v=__Wd61fcZtA
https://www.mdpi.com/2673-7523/4/3/10
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3175645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


TIGIT Signaling Pathway

TIGIT

CD226

Competes for CD155
Disrupts dimerization

ITIM ITT-like

CD155

Binds

Binds

SHIP1

Recruits

PI3K Pathway

Inhibits

NF-κB Pathway

Inhibits

T-cell Inhibition
(↓ Proliferation, ↓ Cytokine Production)

Click to download full resolution via product page

TIGIT Signaling Pathway

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://www.benchchem.com/product/b3175645?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3175645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PD-1 Signaling Pathway
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In Vitro T-Cell Proliferation Assay (CFSE-based)
This protocol is designed to assess the inhibitory effect of TIGIT and PD-1 signaling on T-cell

proliferation.

Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs)

Carboxyfluorescein succinimidyl ester (CFSE) dye

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-

mercaptoethanol

Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

Recombinant human CD155-Fc and PD-L1-Fc chimeric proteins

Blocking antibodies: anti-TIGIT, anti-PD-1, and isotype control antibodies

96-well round-bottom culture plates

Flow cytometer

Procedure:

Cell Labeling:

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient

centrifugation.

Resuspend PBMCs at 1-10 x 10^6 cells/mL in pre-warmed PBS.

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C,

protected from light.

Quench the staining by adding 5 volumes of ice-cold complete RPMI medium and

incubate on ice for 5 minutes.
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Wash the cells three times with complete RPMI medium.

Resuspend the cells in complete RPMI medium at a final concentration of 1 x 10^6

cells/mL.[9][10][11]

Plate Coating:

Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at

4°C.

Wash the wells three times with PBS before adding cells.

Cell Culture and Treatment:

Add 100 µL of CFSE-labeled PBMCs (1 x 10^5 cells) to each well of the anti-CD3 coated

plate.

Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to all wells.

To assess inhibition, add recombinant CD155-Fc or PD-L1-Fc to the respective wells.

To assess blockade of inhibition, pre-incubate cells with anti-TIGIT, anti-PD-1, or isotype

control antibodies for 30 minutes before adding them to the wells.

Bring the final volume in each well to 200 µL with complete RPMI medium.

Incubation and Analysis:

Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

Harvest the cells and stain with fluorescently labeled antibodies against CD4 and CD8.

Acquire the samples on a flow cytometer.

Analyze the data by gating on CD4+ or CD8+ T-cell populations and assessing the dilution

of CFSE fluorescence as a measure of cell proliferation.[9][10][11]
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T-Cell Proliferation Assay Workflow
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T-Cell Proliferation Assay Workflow

Intracellular Cytokine Staining (ICS) for IFN-γ and TNF-α
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This protocol is used to measure the production of key effector cytokines by T-cells following

stimulation and treatment.

Materials:

Stimulated T-cells (from an in vitro assay)

Brefeldin A and Monensin (protein transport inhibitors)

Flow cytometry staining buffer (PBS with 2% FBS)

Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm kit)

Fluorescently labeled antibodies: anti-CD4, anti-CD8, anti-IFN-γ, anti-TNF-α, and

corresponding isotype controls.

Flow cytometer

Procedure:

Restimulation and Protein Transport Inhibition:

Following an initial stimulation (e.g., with peptide antigens or anti-CD3/CD28), restimulate

the cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of

Brefeldin A (10 µg/mL) and Monensin (2 µM).[12][13]

Surface Staining:

Wash the cells with flow cytometry staining buffer.

Stain for surface markers (e.g., CD4, CD8) by incubating with fluorescently labeled

antibodies for 30 minutes at 4°C in the dark.

Wash the cells twice with staining buffer.[14]

Fixation and Permeabilization:
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Resuspend the cells in 100 µL of Fixation/Permeabilization solution and incubate for 20

minutes at 4°C in the dark.

Wash the cells twice with 1x Permeabilization/Wash buffer.[14]

Intracellular Staining:

Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization/Wash buffer

containing the fluorescently labeled anti-IFN-γ, anti-TNF-α, or isotype control antibodies.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with Permeabilization/Wash buffer.[13][14]

Acquisition and Analysis:

Resuspend the cells in flow cytometry staining buffer.

Acquire the samples on a flow cytometer.

Analyze the data by gating on CD4+ or CD8+ T-cell populations and quantifying the

percentage of cells positive for IFN-γ and/or TNF-α.[15]

Flow Cytometry Analysis of TIGIT and PD-1 Expression
on Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the methodology for assessing the co-expression of TIGIT and PD-1 on

T-cells isolated from tumor tissue.

Materials:

Fresh tumor tissue

Tumor dissociation kit (e.g., Miltenyi Biotec)

GentleMACS Dissociator

Ficoll-Paque
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Flow cytometry staining buffer

Fc block reagent

Fluorescently labeled antibodies: anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-TIGIT, anti-

PD-1, and corresponding isotype controls.

Viability dye (e.g., Zombie Aqua)

Flow cytometer

Procedure:

TIL Isolation:

Mechanically and enzymatically dissociate the fresh tumor tissue into a single-cell

suspension using a tumor dissociation kit and a gentleMACS Dissociator, following the

manufacturer's instructions.

Isolate lymphocytes from the single-cell suspension using Ficoll-Paque density gradient

centrifugation.

Wash the isolated TILs with PBS.[16]

Staining:

Resuspend TILs in flow cytometry staining buffer.

Stain for viability by incubating with a viability dye for 15-20 minutes at room temperature,

protected from light.

Wash the cells with staining buffer.

Block Fc receptors by incubating with an Fc block reagent for 10-15 minutes at 4°C.

Add a cocktail of fluorescently labeled antibodies against CD45, CD3, CD4, CD8, TIGIT,

PD-1, and isotype controls.
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Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with staining buffer.[17][18]

Acquisition and Analysis:

Resuspend the cells in flow cytometry staining buffer.

Acquire the samples on a flow cytometer.

Analyze the data by first gating on live, singlet, CD45+ lymphocytes.

Within the lymphocyte gate, identify CD3+ T-cells, and subsequently CD4+ and CD8+ T-

cell subsets.

Within the CD4+ and CD8+ populations, quantify the expression and co-expression of

TIGIT and PD-1.[17][18]

Conclusion
TIGIT and PD-1 are critical inhibitory checkpoints that suppress anti-tumor immunity through

distinct yet complementary mechanisms. While PD-1 signaling is characterized by the

recruitment of SHP2 and the direct dephosphorylation of key TCR and co-stimulatory signaling

components, TIGIT exerts its influence primarily through competition for ligands with the co-

stimulatory receptor CD226 and direct inhibitory signaling via its ITIM and ITT-like motifs. The

convergence of both pathways on the suppression of CD226 highlights a key vulnerability in

the anti-tumor immune response and provides a strong mechanistic basis for the observed

synergy of dual TIGIT and PD-1 blockade in preclinical and clinical studies. A thorough

understanding of these individual and combined suppressive mechanisms is paramount for the

continued development of effective cancer immunotherapies. Further quantitative studies are

warranted to precisely delineate the relative contributions of each pathway to immune

suppression in different tumor microenvironments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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